pyrrolidin-1-yl(2-(4-(trifluoromethoxy)phenyl)-2H-tetrazol-5-yl)methanone
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Overview
Description
The compound contains a pyrrolidine ring , which is a five-membered ring with one nitrogen atom and four carbon atoms . Pyrrolidine is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The compound also contains a tetrazole ring , which is a five-membered ring with four nitrogen atoms and one carbon atom. Tetrazoles are known for their bioisosteric properties, meaning they can mimic the behavior of other functional groups in biological systems.
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be achieved through various methods. One common method involves ring construction from different cyclic or acyclic precursors . Another method involves the functionalization of preformed pyrrolidine rings . The specific synthesis process for “pyrrolidin-1-yl(2-(4-(trifluoromethoxy)phenyl)-2H-tetrazol-5-yl)methanone” would depend on the specific reactions and conditions used.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrolidine and tetrazole rings, along with the trifluoromethoxy and phenyl groups. The spatial orientation of these groups and their stereochemistry would play a significant role in the compound’s biological activity .
Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. For instance, the pyrrolidine ring could undergo reactions at the nitrogen atom or at the carbon atoms adjacent to the nitrogen .
Scientific Research Applications
Synthesis and Optical Properties
One Pot Synthesis of Low-Cost Emitters with Large Stokes' Shift
A study on the synthesis of 1,3-diarylated imidazo[1,5-a]pyridine derivatives, which are characterized by their absorption and fluorescence spectra, showing significant Stokes' shift range. This research illustrates the potential of similar compounds in the development of luminescent materials for various applications (Volpi et al., 2017).
Antimicrobial Activity
Synthesis and Antimicrobial Activity
The creation of (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones and their examination for antimicrobial properties, demonstrating the importance of chemical structure in determining antimicrobial efficacy (Kumar et al., 2012).
Biological Screening and Theoretical Studies
Organotin(IV) Complexes for Antimicrobial Activities
Investigation into organotin(IV) complexes derived from (2-hydroxyphenyl)(pyrrolidin-1-yl)methanone, highlighting their potential as drugs due to their antibacterial activities, underscoring the role of metal complexes in pharmaceutical research (Singh et al., 2016).
Crystal Structure and DFT Study
Crystal Structure and DFT Analysis
Studies on boric acid ester intermediates with benzene rings, including (2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone, providing insights into the molecular structures through crystallographic and DFT calculations. These studies are crucial for understanding the physicochemical properties and potential applications of these compounds (Huang et al., 2021).
Mechanism of Action
Target of Action
For instance, some derivatives of 2-(pyrrolidin-1-yl)pyrimidine act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor . They can also inhibit a wide range of enzymes, including phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 .
Mode of Action
The pyrrolidine ring is a common feature in many biologically active compounds and contributes to the stereochemistry of the molecule . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
It’s known that pyrrolidine derivatives can influence a variety of biochemical pathways due to their diverse target interactions .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Pyrrolidine derivatives have been reported to exhibit antioxidative and antibacterial properties, and their effects on cell cycle have been characterized .
Action Environment
The synthesis of pyrrolidine compounds often involves mild reaction conditions, which could potentially influence the compound’s stability and efficacy .
Future Directions
Properties
IUPAC Name |
pyrrolidin-1-yl-[2-[4-(trifluoromethoxy)phenyl]tetrazol-5-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N5O2/c14-13(15,16)23-10-5-3-9(4-6-10)21-18-11(17-19-21)12(22)20-7-1-2-8-20/h3-6H,1-2,7-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDXSVZSWRBHUTD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=NN(N=N2)C3=CC=C(C=C3)OC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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